(E)-[1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene](methoxy)amine
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Overview
Description
(E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a methylphenylsulfanyl group, and a methoxyamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 4-chlorobenzaldehyde and 4-methylthiophenol. These intermediates undergo a series of reactions, including condensation and substitution reactions, to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of (E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of (E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing cellular damage. Additionally, it can interact with receptors on the cell surface, triggering signaling pathways that regulate inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine include:
- (E)-1-(4-bromophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine
- (E)-1-(4-chlorophenyl)-2-[(4-ethylphenyl)sulfanyl]ethylideneamine
- (E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine
Uniqueness
What sets (E)-1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylideneamine apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-methoxy-2-(4-methylphenyl)sulfanylethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-3-9-15(10-4-12)20-11-16(18-19-2)13-5-7-14(17)8-6-13/h3-10H,11H2,1-2H3/b18-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROGWVDZLUVONR-VLGSPTGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=NOC)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC/C(=N/OC)/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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